3-chloro-N-[(2Z)-3-{[2-(4-sulfamoylphenyl)ethyl]amino}quinoxalin-2(1H)-ylidene]benzenesulfonamide
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Overview
Description
3-chloro-N-[(2Z)-3-{[2-(4-sulfamoylphenyl)ethyl]amino}quinoxalin-2(1H)-ylidene]benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoxaline core, a benzenesulfonamide group, and a sulfamoylphenyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
The synthesis of 3-chloro-N-[(2Z)-3-{[2-(4-sulfamoylphenyl)ethyl]amino}quinoxalin-2(1H)-ylidene]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone.
Introduction of the Sulfamoylphenyl Group: This step involves the reaction of the quinoxaline intermediate with a sulfamoylphenyl derivative under specific conditions to introduce the sulfamoylphenyl group.
Chlorination and Final Assembly: The final steps include chlorination and the coupling of the chlorinated intermediate with a benzenesulfonamide derivative to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
3-chloro-N-[(2Z)-3-{[2-(4-sulfamoylphenyl)ethyl]amino}quinoxalin-2(1H)-ylidene]benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-chloro-N-[(2Z)-3-{[2-(4-sulfamoylphenyl)ethyl]amino}quinoxalin-2(1H)-ylidene]benzenesulfonamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer and antimicrobial agent.
Biological Studies: Researchers investigate its interactions with biological molecules and its effects on cellular processes, such as apoptosis and cell proliferation.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(2Z)-3-{[2-(4-sulfamoylphenyl)ethyl]amino}quinoxalin-2(1H)-ylidene]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as carbonic anhydrase IX, which is overexpressed in some cancer cells . By inhibiting these enzymes, the compound can disrupt cellular processes that are critical for cancer cell survival and proliferation.
Comparison with Similar Compounds
Similar compounds to 3-chloro-N-[(2Z)-3-{[2-(4-sulfamoylphenyl)ethyl]amino}quinoxalin-2(1H)-ylidene]benzenesulfonamide include other benzenesulfonamide derivatives and quinoxaline-based compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For instance:
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound is an intermediate in the synthesis of glyburide and has different chemical properties and applications.
4-chloro-N-(3-sulfamoylphenyl)benzamide: Another related compound with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H20ClN5O4S2 |
---|---|
Molecular Weight |
518.0 g/mol |
IUPAC Name |
3-chloro-N-[3-[2-(4-sulfamoylphenyl)ethylamino]quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H20ClN5O4S2/c23-16-4-3-5-18(14-16)34(31,32)28-22-21(26-19-6-1-2-7-20(19)27-22)25-13-12-15-8-10-17(11-9-15)33(24,29)30/h1-11,14H,12-13H2,(H,25,26)(H,27,28)(H2,24,29,30) |
InChI Key |
NFIWIJLUPSHKGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC(=CC=C3)Cl)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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